Zonampanel
Overview
Description
Zonampanel, also known by its code name YM872, is a quinoxalinedione derivative drug. It functions as a competitive antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Initially investigated by Yamanouchi/Astellas Pharma, this compound was explored for its potential neuroprotective effects in treating ischemic stroke. clinical trials were halted due to severe side effects, including hallucinations, agitation, and catatonia .
Preparation Methods
The synthesis of Zonampanel involves several steps, starting with the formation of the quinoxalinedione core. The synthetic route typically includes the following steps:
Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents.
Nitration: Introduction of the nitro group at the desired position on the quinoxalinedione core.
Imidazole Substitution: The nitro group is then substituted with an imidazole ring.
Acetic Acid Addition: Finally, the acetic acid moiety is introduced to complete the synthesis.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Zonampanel undergoes several types of chemical reactions:
Oxidation and Reduction: The nitro group can be reduced to an amino group, and further oxidation can revert it back to the nitro form.
Substitution Reactions: The imidazole ring can be introduced through nucleophilic substitution reactions.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nitrating agents like nitric acid for nitration. The major products formed from these reactions include the reduced amino derivative and the hydrolyzed acetic acid derivative .
Scientific Research Applications
Zonampanel has been extensively studied for its neuroprotective properties. Its primary application has been in the field of neurology, particularly for the treatment of ischemic stroke. In animal models, this compound has shown promise in improving neurological deficits without exacerbating intracerebral hemorrhage . Additionally, it has been explored for its potential in treating other neurodegenerative conditions due to its ability to inhibit excitatory neurotransmission mediated by AMPA receptors .
Mechanism of Action
Zonampanel exerts its effects by competitively antagonizing the AMPA receptor, a subtype of the glutamate receptor. By binding to the receptor, this compound inhibits the excitatory neurotransmission that is typically mediated by glutamate. This inhibition helps to protect neurons from excitotoxicity, which is a major cause of cell death in conditions like ischemic stroke . The molecular targets involved include the AMPA receptors located on the neuronal cell membranes.
Comparison with Similar Compounds
Zonampanel is similar to other AMPA receptor antagonists such as Tezampanel and Perampanel. it is unique in its specific chemical structure and the particular side effect profile observed during clinical trials. Unlike Tezampanel, which also targets kainate receptors, this compound is more selective for the AMPA receptor . Perampanel, on the other hand, is used primarily for the treatment of epilepsy and has a different mechanism of action involving non-competitive inhibition of the AMPA receptor .
Similar Compounds
Tezampanel: An antagonist that binds to both AMPA and kainate receptors.
Perampanel: A non-competitive AMPA receptor antagonist used in epilepsy treatment.
This compound’s uniqueness lies in its specific binding affinity and the severe side effects that led to the termination of its clinical trials .
Biological Activity
Zonampanel, also known as YM-872, is a competitive antagonist of the AMPA receptor, a subtype of ionotropic glutamate receptors. This compound has garnered attention due to its potential neuroprotective effects, particularly in the context of ischemic stroke and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and relevant case studies.
This compound functions primarily by blocking the AMPA receptors, which are crucial for excitatory neurotransmission in the central nervous system. Overactivation of these receptors by glutamate can lead to excitotoxicity, a process implicated in neuronal death during ischemic events. By inhibiting AMPA receptor activity, this compound aims to mitigate this excitotoxicity.
Key Mechanisms:
- Competitive Antagonism : this compound competes with glutamate for binding sites on AMPA receptors, effectively reducing calcium and sodium influx into neurons, thus preventing depolarization and subsequent cell death .
- Neuroprotection : In animal models of stroke, this compound has demonstrated neuroprotective properties by preserving neuronal integrity during periods of reduced blood flow .
Clinical Efficacy
This compound has been evaluated in various clinical trials aimed at assessing its efficacy in treating acute ischemic stroke. Notably, the AMPA Receptor Antagonist Treatment in Ischemic Stroke MRI Trial (ARTIST) explored its potential benefits but did not yield conclusive results due to trial suspension .
Summary of Clinical Trials:
Research Findings
Research has shown that this compound is effective in rodent models of ischemia. In studies involving permanent and transient middle cerebral artery occlusion (MCAO), this compound administration up to two hours post-occlusion resulted in significant neuroprotection compared to control groups .
Case Studies:
- Rodent MCAO Models : In experiments using rodent models of MCAO, this compound significantly reduced infarct size and improved neurological outcomes when administered shortly after the onset of ischemia .
- Human Trials : Although initial human trials indicated some promise, subsequent analyses revealed no significant benefits over placebo, leading to concerns about the translation of preclinical findings to clinical practice .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic application. Studies have demonstrated that this compound is primarily eliminated through organic anion transporters (OATs), which play a significant role in its renal excretion .
Key Pharmacokinetic Data:
- Absorption and Distribution : this compound exhibits good solubility and bioavailability due to modifications such as carboxylate or phosphonate moieties introduced in its structure .
- Elimination Half-life : The compound’s half-life allows for effective dosing schedules that can align with therapeutic windows during acute ischemic events.
Properties
IUPAC Name |
2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXYHZRWPRQLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175232 | |
Record name | Zonampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210245-80-0 | |
Record name | Zonampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210245-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zonampanel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210245800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zonampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZONAMPANEL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X33544ILS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.